The Ubiquitous Presence of (+)-Vomifoliol in Medicinal Flora: A Technical Guide
The Ubiquitous Presence of (+)-Vomifoliol in Medicinal Flora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Vomifoliol, a C13-norisoprenoid, is a naturally occurring compound found across a diverse range of medicinal plants. This technical guide delves into the core aspects of its presence in these botanicals, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental protocols for its isolation and analysis, and visualizes its biosynthetic and signaling pathways.
Natural Occurrence and Quantitative Analysis of (+)-Vomifoliol
(+)-Vomifoliol has been identified in numerous medicinal plant species, where its concentration can vary significantly depending on the plant, the specific part of the plant, and the geographical location. The following table summarizes the available quantitative data on the occurrence of (+)-Vomifoliol in various medicinal plants.
| Plant Species | Family | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference(s) |
| Gaultheria procumbens | Ericaceae | Leaves | 0.36 | GC-FID-MS | [1] |
| Fruits | Not detected | GC-FID-MS | [1] | ||
| Stems | Not detected | GC-FID-MS | [1] | ||
| Ceriops tagal | Rhizophoraceae | Roots | 1.8 - 2.1 | Not Specified | [2] |
| Tarenna obtusifolia | Rubiaceae | Leaves | 0.12 | Not Specified | [2] |
| Otanthus maritimus | Asteraceae | Aerial parts | 0.09 | Not Specified | [2] |
| Antidesma ghaesembilla | Phyllanthaceae | Leaves | ~0.0046 (yield) | Not Specified | |
| Lippia javanica | Verbenaceae | Not Specified | Not Quantified | Not Specified | |
| Diospyros Kaki | Ebenaceae | Leaves | Not Quantified | Not Specified | [3][4] |
| Psychotria gitingensis | Rubiaceae | Leaves | Not Quantified | Not Specified | |
| Villaria odorata | Rubiaceae | Leaves | Not Quantified | Not Specified | |
| Euchresta formosana | Fabaceae | Not Specified | Not Quantified | [5] | |
| Prunus mahaleb | Rosaceae | Honey | 10.7% - 24.2% of extract | GC-MS | [6] |
Biosynthesis of (+)-Vomifoliol
(+)-Vomifoliol is a secondary metabolite derived from the oxidative degradation of carotenoids. The biosynthetic pathway involves the enzymatic cleavage of specific carotenoid precursors, followed by a series of modifications to form the final C13-norisoprenoid structure.
Experimental Protocols
Extraction of (+)-Vomifoliol from Plant Material (General Protocol)
A common method for extracting (+)-Vomifoliol from plant material is Soxhlet extraction, which allows for the continuous extraction of the compound with a solvent.
Workflow for Soxhlet Extraction:
Detailed Methodology:
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Sample Preparation: Air-dry the plant material at room temperature and then grind it into a fine powder to increase the surface area for extraction.
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Soxhlet Extraction:
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Place a weighed amount of the powdered plant material (e.g., 10-20 g) into a cellulose (B213188) thimble.
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Place the thimble into the main chamber of the Soxhlet extractor.
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Fill a round-bottom flask with a suitable solvent (e.g., chloroform or ethanol) to about two-thirds of its volume and add a few boiling chips.
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Assemble the Soxhlet apparatus with a condenser and heat the solvent.
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Allow the extraction to proceed for several hours (e.g., 6-8 hours) until the solvent in the siphon arm runs clear.
-
-
Concentration: After extraction, concentrate the solvent containing the extracted compounds using a rotary evaporator under reduced pressure to obtain the crude extract.
Purification of (+)-Vomifoliol
The crude extract is a complex mixture and requires further purification, typically using column chromatography.
Workflow for Column Chromatography Purification:
Detailed Methodology:
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Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a slurry method with a non-polar solvent like hexane (B92381).
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Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
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Elution: Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
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Fraction Collection: Collect the eluate in a series of fractions.
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Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing (+)-Vomifoliol. A standard of (+)-Vomifoliol should be used for comparison.
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Pooling and Concentration: Combine the fractions containing pure (+)-Vomifoliol and evaporate the solvent to obtain the purified compound.
Quantification of (+)-Vomifoliol
a) High-Performance Liquid Chromatography (HPLC-DAD) Method (Validated Protocol)
This method is suitable for the quantification of (+)-Vomifoliol in plant extracts.
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Instrumentation: HPLC system with a Diode Array Detector (DAD).
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.
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Gradient Program: Start with 10% A, increase to 90% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: DAD detection at 245 nm (the λmax of (+)-Vomifoliol).
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Quantification: Based on a calibration curve generated using a certified standard of (+)-Vomifoliol.
b) Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is another powerful technique for the quantification of (+)-Vomifoliol, often requiring derivatization.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injector Temperature: 250°C.
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Oven Temperature Program:
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Initial temperature of 100°C, hold for 2 minutes.
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Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 10 minutes.
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-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
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Quantification: Using selected ion monitoring (SIM) mode for characteristic ions of the derivatized (+)-Vomifoliol and an internal standard.
Signaling Pathways Affected by (+)-Vomifoliol
(+)-Vomifoliol has been shown to modulate several key signaling pathways, contributing to its observed biological activities, particularly its immunosuppressive and anti-inflammatory effects.
Inhibition of the NFAT Signaling Pathway
(+)-Vomifoliol can exert immunosuppressive effects by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[7] This pathway is crucial for the activation of T-lymphocytes and the subsequent immune response.
Modulation of Glucose Uptake Signaling
Some studies suggest that glycosides of vomifoliol can stimulate glucose uptake, potentially through the modulation of pathways involving PI3K/Akt and PPARγ.[3][8]
Anti-inflammatory Effects via NF-κB Pathway
(+)-Vomifoliol has demonstrated anti-inflammatory properties, which may be partly mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
Conclusion
(+)-Vomifoliol is a widespread C13-norisoprenoid in the medicinal plant kingdom with a range of interesting biological activities. This technical guide provides a foundational understanding of its natural occurrence, biosynthesis, and mechanisms of action. The provided experimental protocols offer a starting point for researchers interested in the isolation and quantification of this compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its presence in a wider array of medicinal flora.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Buy Vomifoliol | 23526-45-6 [smolecule.com]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vomifoliol, (+)- | C13H20O3 | CID 5280462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Screening of Natural Organic Volatiles from Prunus mahaleb L. Honey: Coumarin and Vomifoliol as Nonspecific Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vomifoliol isolated from mangrove plant Ceriops tagal inhibits the NFAT signaling pathway with CN as the target enzyme in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
